molecular formula C7H14OSi B092578 1,1-Dimethylsilinan-4-one CAS No. 18276-42-1

1,1-Dimethylsilinan-4-one

Cat. No.: B092578
CAS No.: 18276-42-1
M. Wt: 142.27 g/mol
InChI Key: YJWAMCPLZPXFCB-UHFFFAOYSA-N
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Description

1,1-Dimethylsilinan-4-one is an organosilicon compound with the molecular formula C6H12OSi It is a member of the silinane family, characterized by a silicon atom bonded to a carbon ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylsilinan-4-one can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a suitable nucleophile, such as a Grignard reagent, followed by cyclization to form the silinane ring. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylsilinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming silanols.

    Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon-carbon bonds are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often requiring catalysts to facilitate the process.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanols.

    Substitution: Various substituted silinanes, depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethylsilinan-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.

    Biology: The compound’s ability to form stable bonds with biological molecules makes it useful in bioconjugation and drug delivery systems.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of silicone-based materials, which have applications in electronics, coatings, and sealants.

Mechanism of Action

The mechanism of action of 1,1-Dimethylsilinan-4-one involves its ability to form stable bonds with various functional groups. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. This property is exploited in catalysis and material science, where the compound can promote specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylsilacyclobutane: Similar in structure but with a different ring size, leading to variations in reactivity and stability.

    Dimethyltrimethylenesilane: Another related compound with different substituents on the silicon atom, affecting its chemical properties.

Uniqueness

1,1-Dimethylsilinan-4-one is unique due to its specific ring structure and the presence of a carbonyl group. This combination of features gives it distinct reactivity patterns, making it valuable in applications where other silinanes may not be suitable.

Properties

IUPAC Name

1,1-dimethylsilinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-9(2)5-3-7(8)4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWAMCPLZPXFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCC(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338161
Record name 1,1-dimethylsilinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18276-42-1
Record name 1,1-dimethylsilinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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